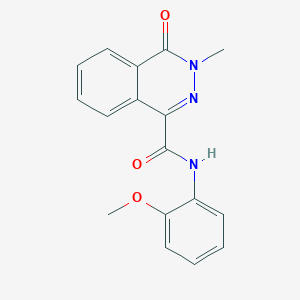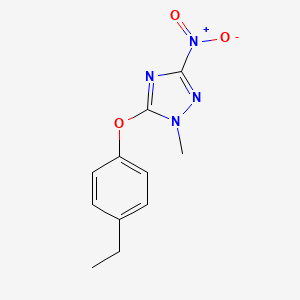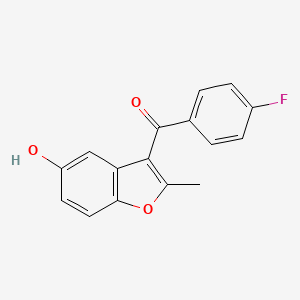
3-(2-chloro-3-quinolinyl)-2-cyano-2-propenethioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-chloro-3-quinolinyl)-2-cyano-2-propenethioamide, also known as CQPT, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to a class of compounds known as quinoline derivatives, which have been found to exhibit a wide range of biological activities. In
Aplicaciones Científicas De Investigación
3-(2-chloro-3-quinolinyl)-2-cyano-2-propenethioamide has been studied for its potential applications in various scientific research fields, including cancer research, infectious diseases, and neurodegenerative diseases. In cancer research, 3-(2-chloro-3-quinolinyl)-2-cyano-2-propenethioamide has been found to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 3-(2-chloro-3-quinolinyl)-2-cyano-2-propenethioamide has also been studied for its potential applications in infectious diseases, including malaria and tuberculosis. In neurodegenerative diseases, 3-(2-chloro-3-quinolinyl)-2-cyano-2-propenethioamide has been found to exhibit neuroprotective effects against oxidative stress-induced cell damage.
Mecanismo De Acción
The mechanism of action of 3-(2-chloro-3-quinolinyl)-2-cyano-2-propenethioamide is not fully understood, but it is believed to involve the inhibition of various cellular pathways, including the PI3K/Akt/mTOR pathway and the JAK/STAT pathway. 3-(2-chloro-3-quinolinyl)-2-cyano-2-propenethioamide has also been found to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9.
Biochemical and Physiological Effects
3-(2-chloro-3-quinolinyl)-2-cyano-2-propenethioamide has been found to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of cytokine production. 3-(2-chloro-3-quinolinyl)-2-cyano-2-propenethioamide has also been found to exhibit anti-inflammatory and antioxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(2-chloro-3-quinolinyl)-2-cyano-2-propenethioamide in lab experiments is its potent biological activity, which makes it a promising candidate for drug development. However, one of the limitations of using 3-(2-chloro-3-quinolinyl)-2-cyano-2-propenethioamide in lab experiments is its potential toxicity, which requires careful evaluation and monitoring.
Direcciones Futuras
There are several future directions for the study of 3-(2-chloro-3-quinolinyl)-2-cyano-2-propenethioamide, including the investigation of its potential applications in other scientific research fields, such as cardiovascular diseases and metabolic disorders. Further studies are also needed to elucidate the mechanism of action of 3-(2-chloro-3-quinolinyl)-2-cyano-2-propenethioamide and to optimize its pharmacological properties for drug development.
Métodos De Síntesis
The synthesis of 3-(2-chloro-3-quinolinyl)-2-cyano-2-propenethioamide involves the reaction of 2-chloro-3-quinolinecarboxaldehyde with malononitrile in the presence of ammonium acetate and acetic acid. The resulting product is then treated with thioacetamide to yield 3-(2-chloro-3-quinolinyl)-2-cyano-2-propenethioamide. This method has been reported to yield high purity and high yield of 3-(2-chloro-3-quinolinyl)-2-cyano-2-propenethioamide.
Propiedades
IUPAC Name |
(E)-3-(2-chloroquinolin-3-yl)-2-cyanoprop-2-enethioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3S/c14-12-9(6-10(7-15)13(16)18)5-8-3-1-2-4-11(8)17-12/h1-6H,(H2,16,18)/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXRBHOIFCGCPFI-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)C=C(C#N)C(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)/C=C(\C#N)/C(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-chloroquinolin-3-yl)-2-cyanoprop-2-enethioamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 1-[3-(2-methoxyphenyl)acryloyl]-4-piperidinecarboxylate](/img/structure/B5710287.png)



![N-(2-methoxyphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5710318.png)
![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5710325.png)
![4-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5710342.png)
![3-[3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B5710346.png)
![2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N'-(3-phenoxybenzylidene)acetohydrazide](/img/structure/B5710354.png)
![4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-isobutylbenzamide](/img/structure/B5710384.png)
![2-(4-{[5-(2-nitrophenyl)-2-furyl]methyl}-1-piperazinyl)ethanol](/img/structure/B5710385.png)
![4-[benzyl(methylsulfonyl)amino]-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B5710389.png)

